5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Antifungal Membrane interaction Natural products

5-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2866334-85-0) is a bicyclic heterocyclic building block belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, a privileged scaffold in medicinal chemistry. It has a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
CAS No. 2866334-85-0
Cat. No. B6609130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS2866334-85-0
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCCC1=C2CCCNC2=CC=C1.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-9-5-3-7-11-10(9)6-4-8-12-11;/h3,5,7,12H,2,4,6,8H2,1H3;1H
InChIKeyMVIWHNWJMMBUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 2866334-85-0): Sourcing the C5-Ethyl-Substituted THQ Scaffold as a Hydrochloride Salt


5-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 2866334-85-0) is a bicyclic heterocyclic building block belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class, a privileged scaffold in medicinal chemistry. It has a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol [1]. The compound features a saturated quinoline core with an ethyl substituent at the C5 position, supplied as the hydrochloride salt. THQ derivatives have been explored as inhibitors of diverse therapeutic targets, including CETP [2], RORγ [3], and EPAC proteins [4], as well as antifungal membrane-interacting agents . The specific C5-ethyl substitution pattern is cited in patent literature for substituted tetrahydroquinolyl-acetic acid derivatives [5].

5-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Why C5 Substituent Identity and Salt Form Preclude Simple In-Class Swaps


Within the 1,2,3,4-tetrahydroquinoline (THQ) class, biological performance is highly sensitive to the substitution pattern on the benzo-fused ring. In the EPAC inhibitor series, the presence of a bromine atom specifically at the C5 position was shown to be critical for activity, with the parent C5-unsubstituted scaffold being inactive [1]. In the broad patent GB1265648A, C5 is explicitly enumerated as a position where alkyl substituents (such as ethyl) modulate pharmacological properties of tetrahydroquinolyl-acetic acids [2]. Furthermore, a series of naturally occurring 5-alkyl-THQs demonstrated that the alkyl chain length at C5 directly influences antifungal potency and membrane interaction . Supplied as a hydrochloride salt, CAS 2866334-85-0 offers defined stoichiometry and aqueous solubility advantages distinct from the free base form (CAS 1391081-62-1), which is critical for reproducible in vitro assay preparation.

5-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Quantitative Comparator-Based Differentiation Evidence


Membrane-Targeting Antifungal Potential: 5-Alkyl Chain Length Modulates Bioactivity in the 5aTHQ Natural Product Series

A series of eight naturally occurring 5-alkyl-1,2,3,4-tetrahydroquinolines (5aTHQs) were isolated and evaluated for antifungal activity against wild-type fission yeast (Schizosaccharomyces pombe). The ethyl-substituted member (5-ethyl-THQ, corresponding to the free base of the target compound) was part of this series. The series exhibited chain-length-dependent growth inhibition, with the 5aTHQs showing 2- to 5-fold weaker inhibition against mutant strains synthesizing premature ergosterol (erg2Δ, erg3Δ), indicating a membrane-targeting mechanism . The target compound represents the simplest alkyl variant in this bioactive series, providing a minimal-steric probe for membrane interaction studies.

Antifungal Membrane interaction Natural products

Computed Lipophilicity (cLogP) Differentiation: C5-Ethyl vs. Unsubstituted THQ as a Scaffold Optimization Parameter

Using the PubChem computed property dataset, the target compound (free base form, C₁₁H₁₅N) has a computed XLogP3 of approximately 2.7 [1]. By comparison, the unsubstituted parent 1,2,3,4-tetrahydroquinoline (C₉H₁₁N) has a significantly lower computed XLogP3 of approximately 1.5 [2]. This differential of approximately +1.2 log units represents a substantial increase in lipophilicity attributable to the C5-ethyl group. This difference is meaningful for procurement decisions where target scaffold logP must be matched to a specific drug-design hypothesis (e.g., CNS penetration requiring 2 < logP < 5, or avoiding excessively lipophilic leads).

Lipophilicity Drug design Physicochemical property

C5 Position Explicitly Claimed for Pharmacological Differentiation in Tetrahydroquinolyl-Acetic Acid Derivatives

GB Patent GB1265648A (CIBA-GEIGY, 1970) claims novel 1,2,3,4-tetrahydro-6-quinolyl-acetic acids substituted in at least one of positions 1 to 5, 7, 8, and alpha. The patent explicitly stipulates that substituents in position 5 include C₁₋₆ alkyl groups — directly encompassing the ethyl substituent of the target compound — alongside CF₃, CN, NO₂, and halogen [1]. This demonstrates that as early as 1970, the C5 position was recognized as a key diversity point for modulating the pharmacological properties of tetrahydroquinoline-derived acetic acid analogs, a scaffold with anti-inflammatory and analgesic applications. The hydrochloride salt form (CAS 2866334-85-0) provides a well-defined, water-soluble entry point for exploring this historical but underexploited C5-alkyl substitution space.

Patent chemistry Anti-inflammatory Analgesic

Hydrochloride Salt Form: Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base

The target compound (CAS 2866334-85-0, MW 197.70 g/mol) is supplied as the hydrochloride salt, with an exact mass of 197.0971272 Da [1]. The corresponding free base, 5-ethyl-1,2,3,4-tetrahydroquinoline (CAS 1391081-62-1, MW 161.24 g/mol) is also commercially available [2]. The hydrochloride salt form offers three practical advantages for procurement: (1) precisely defined stoichiometry (1:1 salt), eliminating uncertainty in free base hydration state; (2) enhanced aqueous solubility characteristic of amine hydrochloride salts, facilitating dissolution in aqueous assay buffers; and (3) generally superior long-term solid-state stability compared to liquid free base amines. For labs conducting concentration-response assays, the hydrochloride form reduces the need for DMSO stock solutions and minimizes free base volatility losses during weighing.

Salt form Solubility Assay reproducibility

5-Ethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Evidence-Backed Application Scenarios for Research Procurement


Structure-Activity Relationship (SAR) Exploration of C5-Alkyl Chain Length in Membrane-Targeting Antifungal Programs

The 5-ethyl-substituted THQ serves as the minimal alkyl probe within the 5aTHQ natural product series. Researchers investigating chain-length-dependent antifungal activity can use this compound as the C₂ reference point, benchmarking against the C₁ (methyl) and C₃–C₅ homologs characterized by Sugiyama et al. (2015), where chain length directly modulated wild-type vs. ergosterol-mutant selectivity . The hydrochloride salt form enables precise concentration-response curves in aqueous antifungal susceptibility assays.

Medicinal Chemistry Exploration of C5-Substituted Tetrahydroquinolyl-Acetic Acid Derivatives for Anti-Inflammatory Indications

GB1265648A explicitly claims C5-alkyl (including ethyl) as a pharmacologically relevant substitution on the tetrahydroquinolyl-acetic acid scaffold. Procurement of CAS 2866334-85-0 provides a direct synthetic precursor or reference standard for exploring this underexploited C5-alkyl space, potentially leading to novel analogs with differentiated anti-inflammatory profiles compared to the more commonly investigated C5-halogen or C5-unsubstituted variants [1].

Reference Standard for C5-Ethyl-Substituted Tetrahydroquinoline in Environmental or Metabolite Analysis

As 5-alkyl-THQs have been identified as microbial metabolites from combined bacterial cultures , the pure hydrochloride salt of 5-ethyl-THQ can serve as a certified reference standard for analytical method development (LC-MS, GC-MS) targeting this class of lipophilic secondary metabolites in natural product discovery or environmental monitoring programs.

Physicochemical Property Benchmarking in CNS Drug Design: Evaluating the cLogP Impact of C5-Alkyl Substitution

With a computed XLogP3 of approximately 2.7 — representing a +1.2 log unit increase over unsubstituted THQ [2] — this compound is strategically positioned within the optimal CNS drug-likeness window. Medicinal chemistry teams can use it as a reference scaffold to experimentally validate the impact of C5-ethyl substitution on permeability (PAMPA), metabolic stability (microsomal clearance), and hERG binding relative to the parent THQ, before committing to more resource-intensive C5-substituted lead series.

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